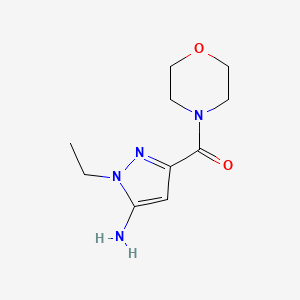
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.338. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
One of the key applications of similar compounds is in the synthesis of novel heterocyclic compounds that exhibit significant biological activities. For instance, research led by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation, which demonstrated potential in antimicrobial and insecticidal activities (Deohate & Palaspagar, 2020). Similarly, compounds featuring isoxazole and pyrrolo[3,4-d]isoxazole derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory properties, highlighting the diverse biological activities of these molecules (Zaki et al., 2016).
Fluorescent Probes for Carbon Dioxide Detection
Another innovative application involves the use of fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels. Wang et al. (2015) developed probes with aggregation-enhanced emission features suitable for the quantitative detection of CO2, demonstrating a significant fluorescence decrease in response to carbon dioxide (Wang et al., 2015). This application is critical for environmental monitoring and medical diagnostics.
Heterocyclic Synthesis
Heterocyclic compounds play a crucial role in pharmaceuticals, agrochemicals, and materials science. Studies such as those conducted by Kolar et al. (1996), illustrate the transformations of certain pyrido[1,2-a]pyrazine derivatives into imidazo[1,2-a]pyridines and other heterocycles, showcasing the versatility of these compounds in organic synthesis (Kolar, Tiŝler, & Pizzioli, 1996).
Catalytic Properties
Compounds with similar structural features have been used as ligands in catalysis, illustrating their importance in facilitating chemical reactions. For example, Mejuto et al. (2015) explored the catalytic properties of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, indicating the potential of these complexes in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-18(2)11(10-5-4-7-19(10)3)9-15-13(20)14(21)16-12-6-8-22-17-12/h4-8,11H,9H2,1-3H3,(H,15,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPIYONBQJMKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)





![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)
![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)


![Thieno[3,4-b]thiophene-2-carbaldehyde](/img/structure/B2440349.png)